4-Undecylbenzenesulfonic acid sodium salt
Overview
Description
4-Undecylbenzenesulfonic acid sodium salt is an organic sulfur compound with the molecular formula C18H29NaO3S. It consists of an undecylbenzene ring and a sulfonic acid group, making it a versatile compound in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Undecylbenzenesulfonic acid sodium salt typically involves the sulfonation of undecylbenzene. This process can be carried out using sulfur trioxide or oleum as sulfonating agents under controlled temperature conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound often employs continuous sulfonation reactors to ensure consistent product quality. The sulfonation reaction is followed by neutralization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Undecylbenzenesulfonic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Undecylbenzenesulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 4-Undecylbenzenesulfonic acid sodium salt involves its interaction with molecular targets such as proteins and cell membranes. The sulfonic acid group can form hydrogen bonds and ionic interactions, affecting the structure and function of target molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecylbenzenesulfonate: Another sulfonic acid salt with a similar structure but a different alkyl chain length.
Sodium p-toluenesulfonate: A sulfonic acid salt with a methyl group on the benzene ring instead of an undecyl group.
Uniqueness
4-Undecylbenzenesulfonic acid sodium salt is unique due to its specific alkyl chain length, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring specific hydrophobic and hydrophilic balance .
Properties
IUPAC Name |
sodium;4-undecylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(15-13-16)21(18,19)20;/h12-15H,2-11H2,1H3,(H,18,19,20);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXSRNGXHHCIMV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NaO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20466-34-6 | |
Record name | Benzenesulfonic acid, 4-undecyl-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020466346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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